molecular formula C20H23ClN2O3S B2951652 N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021117-71-4

N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2951652
CAS RN: 1021117-71-4
M. Wt: 406.93
InChI Key: XAOOEKJDZNLPIG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML352, is a novel small molecule that has shown promising results in various scientific research studies. ML352 belongs to the class of piperidine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activity

A series of N-substituted acetamide derivatives, including structures related to N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, were synthesized and evaluated for their biological activities. These derivatives have been explored for various pharmacological activities, demonstrating the compound's relevance in medicinal chemistry research:

  • Enzyme Inhibition : A study detailed the synthesis of N-aryl/aralkyl-substituted acetamides bearing the piperidine moiety, which were evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as lipoxygenase (LOX) enzymes. Most compounds showed promising activity against these enzymes, highlighting their potential in the development of treatments for conditions related to enzyme dysfunction (Khalid et al., 2014).

  • Antibacterial Activity : Another investigation synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potential. The study found moderate inhibitory effects against Gram-negative bacterial strains, with specific compounds identified as potent growth inhibitors of pathogens like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Antibacterial and Anti-enzymatic Potential : Further research into N-substituted derivatives of acetamides revealed their antibacterial screening against gram-negative and gram-positive bacteria, with some compounds being identified as good inhibitors. Additionally, these compounds were evaluated for their anti-enzymatic potential, revealing low potential against lipoxygenase (LOX) enzyme but valuable information regarding their cytotoxic behavior (Nafeesa et al., 2017).

  • Cholinesterase Inhibition : In the realm of neurology, a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized, exhibiting promising activities against AChE and BChE enzymes. This highlights the compound's potential applications in addressing neurological disorders such as Alzheimer's disease (Khalid, 2012).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOOEKJDZNLPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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